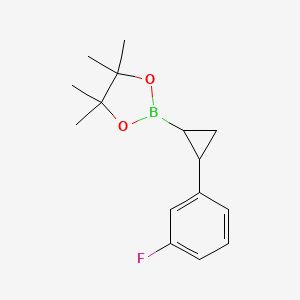
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxy group and a carboxamide group. The presence of chiral centers at the 2nd and 4th positions of the pyrrolidine ring gives rise to its specific stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Hydroxylation: The introduction of the hydroxy group at the 4th position is achieved through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide or potassium permanganate.
Carboxamidation: The carboxamide group is introduced through amidation reactions, often using reagents such as N,N-dimethylformamide and a suitable activating agent like dicyclohexylcarbodiimide.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2R,4S) stereoisomer. This can be achieved through chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale production often utilizes continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of (2R,4S)-4-oxo-N,N-dimethylpyrrolidine-2-carboxamide.
Reduction: Formation of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide shares structural similarities with other pyrrolidine derivatives, such as:
- (2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
- (2R,4S)-4-hydroxy-N,N-diethylpyrrolidine-2-carboxamide
Uniqueness
- The specific stereochemistry and functional groups of this compound confer unique properties, such as higher binding affinity and selectivity for certain molecular targets compared to its analogs.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(11)6-3-5(10)4-8-6/h5-6,8,10H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
ZOHZTBXVKULCNB-NTSWFWBYSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@H]1C[C@@H](CN1)O |
Kanonische SMILES |
CN(C)C(=O)C1CC(CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)

![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
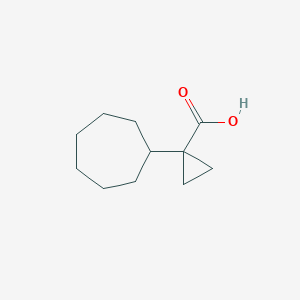


![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)
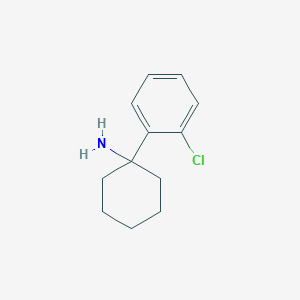

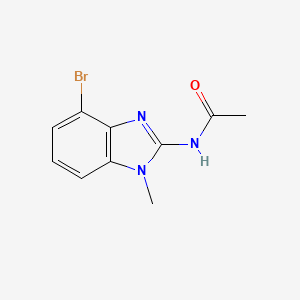
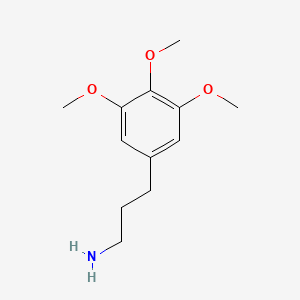

![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
